

# physicochemical properties of 7-Bromo-5-(trifluoromethyl)-1H-indazole

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## Compound of Interest

**Compound Name:** 7-Bromo-5-(trifluoromethyl)-1H-indazole

**Cat. No.:** B1456820

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An In-Depth Technical Guide to the Physicochemical Properties of **7-Bromo-5-(trifluoromethyl)-1H-indazole**

**Executive Summary:** **7-Bromo-5-(trifluoromethyl)-1H-indazole** is a halogenated and trifluoromethyl-substituted indazole derivative. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors like Pazopanib and Axitinib.<sup>[1]</sup> The specific substitutions of a bromine atom at the 7-position and a trifluoromethyl group at the 5-position make this compound a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery programs. The bromine atom provides a reactive handle for cross-coupling reactions, while the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of a final drug candidate. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, details standard analytical protocols for its characterization, and offers insights into its handling and application for researchers in medicinal chemistry and drug development.

## Chemical Identity and Structure

**7-Bromo-5-(trifluoromethyl)-1H-indazole** is a heterocyclic aromatic organic compound. The core of the molecule is a bicyclic structure composed of a fused benzene ring and a pyrazole ring.

## Molecular Structure

The structure consists of an indazole ring system with a bromine atom attached at position 7 and a trifluoromethyl (-CF<sub>3</sub>) group at position 5.

Caption: Molecular Structure of **7-Bromo-5-(trifluoromethyl)-1H-indazole**.

## Chemical Identifiers

Multiple CAS (Chemical Abstracts Service) numbers appear in vendor and database listings for this compound, which may refer to different batches, suppliers, or isomers. The most frequently cited numbers are 925703-93-3 and 1100212-66-5.<sup>[2]</sup> Researchers should verify the specific identifier associated with their material.

## Core Physicochemical Properties

Quantitative data for this specific molecule is not extensively published in peer-reviewed literature. The following table summarizes available data from chemical databases and includes predicted values based on its structure and data from analogous compounds.

Property	Value	Source / Comment
Molecular Formula	C <sub>8</sub> H <sub>4</sub> BrF <sub>3</sub> N <sub>2</sub>	PubChem[3]
Molecular Weight	265.03 g/mol	PubChem[4]
Monoisotopic Mass	263.951 Da	PubChem[3]
Appearance	White to off-white or light yellow powder/solid	Inferred from related compounds
Melting Point	135-145 °C (Predicted)	No experimental data found. Estimated based on related structures like 7-Bromo-1H-indazole (126-130 °C).
Boiling Point	>300 °C (Predicted)	No experimental data found. High value expected due to aromaticity, polarity, and molecular weight.
Solubility	Soluble in DMSO, DMF, Methanol. Poorly soluble in water.	Typical for heterocyclic compounds of this type.[5]
XlogP	3.1 (Predicted)	PubChem. Indicates good lipophilicity and potential for cell membrane permeability.[3]
pKa	~13-14 (Indazole N-H, Predicted)	The N-H proton of the indazole ring is weakly acidic.

## Spectroscopic and Spectrometric Characterization

Detailed experimental spectra for this compound are not publicly available. However, based on its structure, the following spectral characteristics can be predicted.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR:

- N-H Proton: A broad singlet is expected in the downfield region ( $\delta$  12-14 ppm), characteristic of the acidic proton on the pyrazole ring.[6][7]
- Aromatic Protons: Two singlets or narrow doublets are expected in the aromatic region ( $\delta$  7.5-8.5 ppm) corresponding to the protons at the C4 and C6 positions of the indazole ring. The exact chemical shifts will be influenced by the electron-withdrawing effects of the Br and  $\text{CF}_3$  groups.

- $^{13}\text{C}$  NMR:
  - Signals for the 8 carbon atoms are expected. The carbon attached to the  $\text{CF}_3$  group will appear as a quartet due to C-F coupling. The carbon attached to the bromine will also have a characteristic chemical shift. Aromatic carbons typically appear between  $\delta$  110-150 ppm.[7]
- $^{19}\text{F}$  NMR:
  - A singlet is expected around  $\delta$  -60 to -65 ppm, which is a typical range for a  $\text{CF}_3$  group attached to an aromatic ring.

## Mass Spectrometry (MS)

- The mass spectrum will show a characteristic isotopic pattern for the molecular ion  $[\text{M}]^+$  due to the presence of one bromine atom ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in an approximate 1:1 ratio).
- Expected  $[\text{M}+\text{H}]^+$  ions would be at m/z 264.958 and 266.956.
- Common fragmentation may involve the loss of Br or  $\text{CF}_3$  groups.

## Analytical Methodologies and Protocols

The following protocols are standard methodologies for the characterization and quality control of substituted indazoles and are directly applicable to **7-Bromo-5-(trifluoromethyl)-1H-indazole**.

### Protocol: Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This protocol describes a standard reverse-phase HPLC method to determine the purity of a sample.

**Rationale:** Reverse-phase HPLC is ideal for separating moderately polar organic compounds from non-polar or more polar impurities. A gradient elution is used to ensure that compounds with a range of polarities are eluted efficiently with good peak shape. UV detection is suitable as the indazole ring is a strong chromophore.

**Methodology:**

- **Instrument:** HPLC system with a UV-Vis detector.
- **Column:** C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m particle size).
- **Mobile Phase A:** 0.1% Trifluoroacetic Acid (TFA) in Water.
- **Mobile Phase B:** 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
- **Gradient:**
  - 0-2 min: 5% B
  - 2-17 min: 5% to 95% B
  - 17-20 min: 95% B
  - 20-21 min: 95% to 5% B
  - 21-25 min: 5% B (re-equilibration)
- **Flow Rate:** 1.0 mL/min.
- **Detection Wavelength:** 254 nm.
- **Sample Preparation:** Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile or Methanol to create a 1 mg/mL stock solution. Dilute as necessary.
- **Injection Volume:** 10  $\mu$ L.

- Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

## Protocol: Verification of Identity by $^1\text{H}$ NMR Spectroscopy

This protocol ensures the chemical structure of the compound is consistent with the expected identity.

**Rationale:**  $^1\text{H}$  NMR is a powerful technique for structural elucidation. The chemical shift, multiplicity, and integration of each signal provide a unique fingerprint for the molecule. Using a deuterated solvent with a known chemical shift provides an internal reference for accuracy.

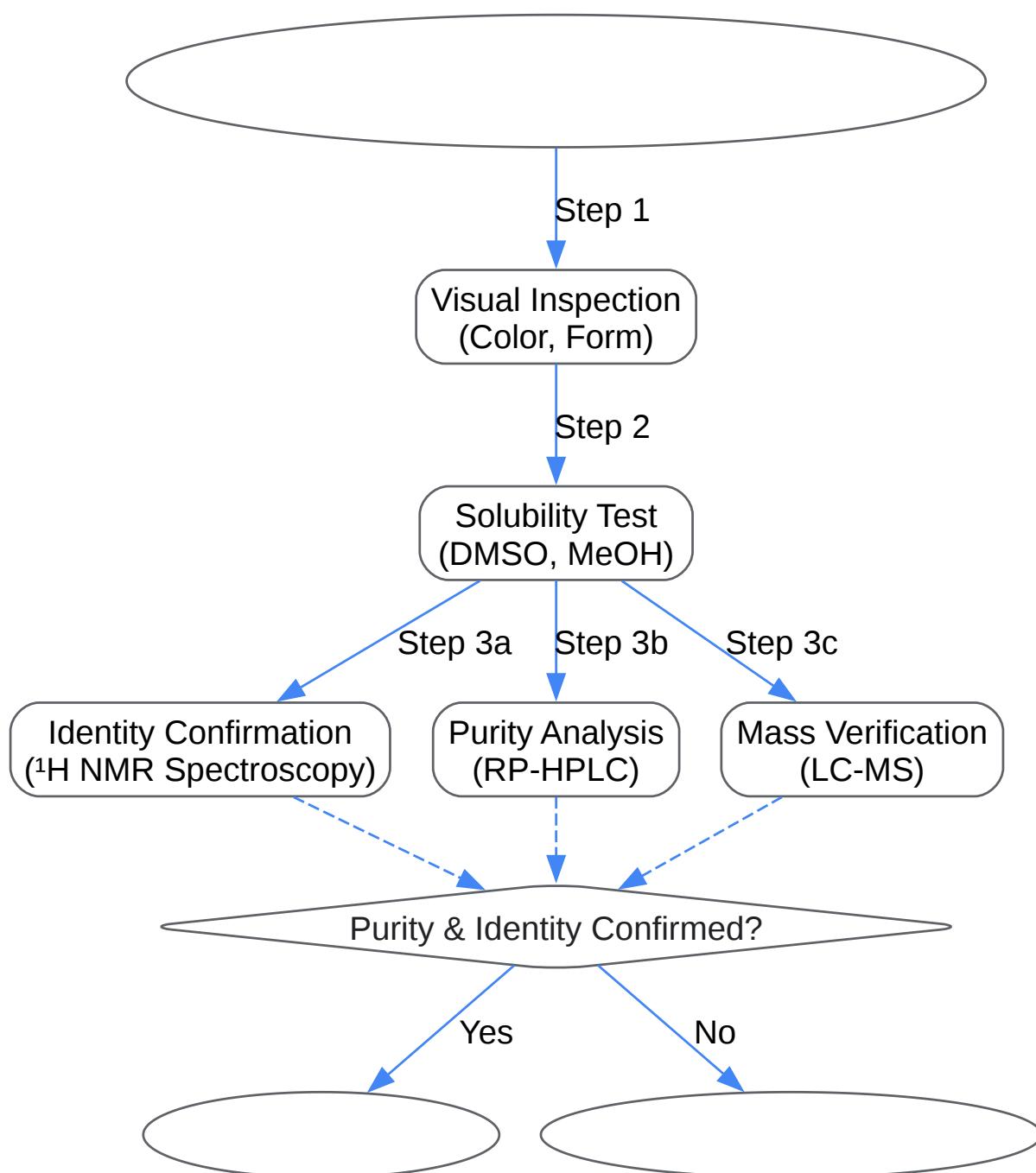
### Methodology:

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{DMSO-d}_6$  or  $\text{CDCl}_3$ ) in an NMR tube.
- Instrument: A 300 MHz or higher field NMR spectrometer.
- Data Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase the spectrum and perform baseline correction.
  - Calibrate the chemical shift axis by referencing the residual solvent peak (e.g.,  $\text{DMSO-d}_6$  at  $\delta$  2.50 ppm or  $\text{CDCl}_3$  at  $\delta$  7.26 ppm).[6]
- Analysis:

- Integrate all peaks to determine the relative ratios of protons.
- Assign peaks to the corresponding protons in the molecule based on their chemical shift, multiplicity (singlet, doublet, etc.), and integration values.
- Confirm that the observed spectrum matches the expected pattern for **7-Bromo-5-(trifluoromethyl)-1H-indazole**.

## Workflow for Compound Characterization

The following diagram outlines a typical workflow for the quality control and characterization of a newly synthesized or procured batch of the title compound.

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Caption: Standard workflow for the quality control analysis of a chemical batch.

## Conclusion

**7-Bromo-5-(trifluoromethyl)-1H-indazole** is a key heterocyclic building block with significant potential in medicinal chemistry. While comprehensive experimental data on its physicochemical properties is limited in public literature, its characteristics can be reliably predicted based on its structure and comparison with related indazole analogs. The bromine and trifluoromethyl substituents provide strategic advantages for developing novel drug candidates. The analytical protocols detailed in this guide offer robust methods for researchers to verify the identity and purity of this compound, ensuring the reliability and reproducibility of their scientific endeavors.

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